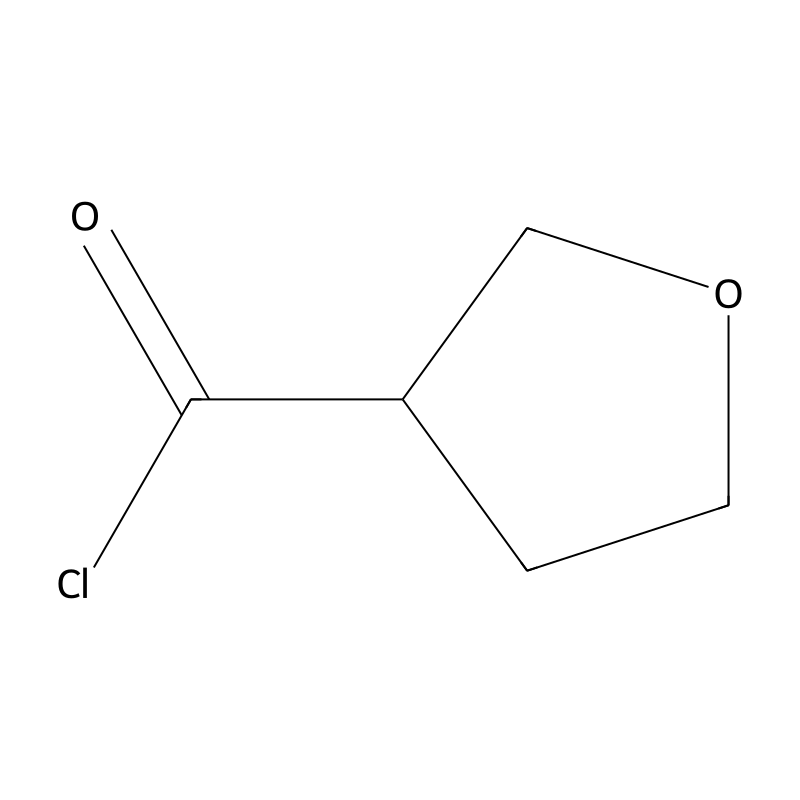

Tetrahydrofuran-3-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chiral Synthesis

THFC-Cl exhibits several properties that make it attractive for the synthesis of chiral molecules:

- Chirality: The molecule itself is chiral, meaning it has a non-superimposable mirror image. This inherent chirality can be transferred to the final product during synthesis. PubChem, Tetrahydrofuran-3-carbonyl chloride:

- Stereoselectivity: THFC-Cl reacts with amines in a stereoselective manner, meaning it preferentially forms one stereoisomer over another. This is crucial for obtaining pure enantiomers of desired chiral compounds. Biosynth, UCA59502 | 69595-02-4 | Tetrahydrofuran-3-carbonyl chloride

Tetrahydrofuran-3-carbonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 134.56 g/mol. It features a carbonyl group attached to a tetrahydrofuran ring, making it a derivative of tetrahydrofuran. The compound is classified as a carbonyl chloride, which indicates that it contains both a carbonyl group (C=O) and a chlorine atom attached to the carbon atom adjacent to the carbonyl. This structure imparts unique chemical properties, particularly in reactivity and stability.

There is no current information available regarding a specific mechanism of action for THFC-Cl in biological systems.

Due to the presence of the acid chloride group, THFC-Cl is likely to be corrosive and irritating to skin and eyes. It can also react exothermically (with heat release) with water, releasing hydrochloric acid fumes. Standard laboratory safety practices for handling corrosive and reactive chemicals should be followed when working with THFC-Cl [].

- Nucleophilic Acyl Substitution: Reacting with nucleophiles such as alcohols or amines to form esters or amides, respectively.

- Reduction Reactions: It can be reduced to tetrahydrofuran-3-carboxylic acid or its derivatives using reducing agents like lithium aluminum hydride.

- Elimination Reactions: The compound can engage in elimination reactions under specific conditions, leading to the formation of alkenes.

Tetrahydrofuran-3-carbonyl chloride can be synthesized through several methods:

- Reaction with Thionyl Chloride: Tetrahydrofuran-3-carboxylic acid can be dissolved in an appropriate solvent, followed by the addition of thionyl chloride or oxalyl chloride. This method typically yields high purity and efficiency .

- Alternative Methods: Other synthetic routes may involve the use of different chlorinating agents or conditions that facilitate the conversion of tetrahydrofuran derivatives into their respective carbonyl chlorides.

Tetrahydrofuran-3-carbonyl chloride finds applications primarily in organic synthesis, particularly in:

- Synthesis of Pharmaceuticals: It serves as an intermediate for producing various pharmaceutical compounds.

- Chemical Research: Used in laboratories for synthesizing other complex organic molecules.

- Polymer Chemistry: Potentially utilized in the synthesis of polymers where reactive functional groups are required.

Several compounds share structural similarities with tetrahydrofuran-3-carbonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Tetrahydro-2H-pyran-4-carbonyl chloride | 40191-32-0 | 0.85 | Contains a pyran ring instead of tetrahydrofuran |

| Methyl 5-chloro-5-oxopentanoate | 1501-26-4 | 0.62 | Methyl ester functional group |

| Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | 0.63 | Lacks the chlorine substituent |

| (1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | 39637-74-6 | 0.57 | More complex bicyclic structure |

Tetrahydrofuran-3-carbonyl chloride's unique combination of a tetrahydrofuran ring and a carbonyl chloride functional group distinguishes it from these similar compounds, particularly in its reactivity profile and potential applications in synthetic chemistry.

Tetrahydrofuran-3-carbonyl chloride exists as a well-defined organic compound with the Chemical Abstracts Service registry number 69595-02-4, establishing its unique identity within the chemical literature. The International Union of Pure and Applied Chemistry designation for this compound is oxolane-3-carbonyl chloride, reflecting the systematic nomenclature approach that identifies the tetrahydrofuran ring as oxolane and specifies the carbonyl chloride substitution at the 3-position. Alternative nomenclature systems have generated several recognized synonyms, including 3-furancarbonyl chloride tetrahydro-, tetrahydro-3-furancarbonyl chloride, and 3-(chlorocarbonyl)tetrahydrofuran, each emphasizing different structural aspects of the molecule. The European Community number 692-545-1 provides additional regulatory identification, while the Distributed Structure-Searchable Toxicity database substance identifier DTXSID80554394 facilitates toxicological database searches. The compound's nomenclature reflects its dual nature as both a heterocyclic ether derivative and an acyl chloride, with systematic naming conventions accommodating both structural features through precise positional designation and functional group identification.

The molecular identifier systems extend beyond simple naming conventions to include sophisticated database entries that capture the compound's three-dimensional structure and electronic properties. The InChI (International Chemical Identifier) string InChI=1S/C5H7ClO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 provides a standardized representation that enables computational chemistry applications and database searching across multiple platforms. The corresponding InChIKey RVMFDSHMPBPWRK-UHFFFAOYSA-N offers a shortened hash version for rapid database queries, while the SMILES notation C1COCC1C(=O)Cl presents a linear representation suitable for chemical informatics applications. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and facilitate interdisciplinary research involving computational chemistry, pharmaceutical development, and materials science applications.

Structural Characteristics and Molecular Properties

The molecular structure of tetrahydrofuran-3-carbonyl chloride exhibits a molecular formula of C5H7ClO2, corresponding to a molecular weight of 134.56 grams per mole. The compound's architecture consists of a saturated five-membered heterocyclic ring containing one oxygen atom, with a carbonyl chloride functional group attached to the carbon at the 3-position relative to the oxygen. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its reactivity patterns and synthetic utility. The tetrahydrofuran ring adopts an envelope conformation typical of five-membered rings, while the carbonyl chloride group extends from the ring in a manner that maximizes spatial accessibility for nucleophilic attack. The presence of both electron-withdrawing and electron-donating elements within the molecule creates a complex electronic environment that enhances the compound's versatility in chemical transformations.

Detailed analysis of the compound's three-dimensional structure reveals important conformational preferences that affect its chemical behavior and physical properties. The envelope conformation of the tetrahydrofuran ring minimizes torsional strain while maintaining optimal orbital overlap for the ether oxygen. The carbonyl chloride substituent adopts a preferred orientation that minimizes steric interactions with the ring while maximizing electrophilic character at the carbonyl carbon. Computational studies suggest that the molecule exists primarily in conformations where the carbonyl chloride group is positioned to avoid significant steric hindrance from the ring structure, thereby maintaining high reactivity toward nucleophilic species. The overall molecular geometry facilitates both inter- and intramolecular interactions that can influence reaction pathways and product selectivity in synthetic applications.

Table 1: Fundamental Molecular Properties of Tetrahydrofuran-3-carbonyl chloride

The physical properties of tetrahydrofuran-3-carbonyl chloride reflect its dual character as both a heterocyclic ether and an acyl chloride compound. The substance appears as a colorless to pale yellow liquid under standard conditions, with a density of 1.18 grams per cubic centimeter at 20°C, indicating moderate molecular packing efficiency. The boiling point of 89-92°C under reduced pressure (15 mmHg) suggests significant intermolecular interactions, likely arising from dipole-dipole interactions between the polar carbonyl chloride groups. The compound demonstrates complete miscibility with common organic solvents including tetrahydrofuran, dichloromethane, and diethyl ether, while reacting vigorously with protic solvents such as water and alcohols. These solubility characteristics make the compound particularly suitable for use in anhydrous organic synthesis where moisture exclusion is critical for maintaining product integrity and reaction selectivity.

Historical Development and First Synthesis

The historical development of tetrahydrofuran-3-carbonyl chloride synthesis reflects broader advances in heterocyclic chemistry and acyl chloride methodology that emerged throughout the twentieth century. Early approaches to accessing functionalized tetrahydrofuran derivatives relied heavily on classical methods involving the cyclization of appropriately substituted linear precursors, as documented in fundamental patents describing tetrahydrofuran synthesis from propylene and formaldehyde through multi-step processes. These pioneering methods established the foundational chemistry for constructing the tetrahydrofuran ring system, though they did not directly address the synthesis of carbonyl chloride derivatives. The development of selective functionalization methods for heterocyclic compounds during the mid-twentieth century provided the technical foundation necessary for introducing acyl chloride functionality onto pre-formed tetrahydrofuran rings. Subsequent advances in chlorinating reagent technology, particularly the widespread adoption of thionyl chloride and related phosphorus-based chlorinating agents, enabled more direct approaches to acyl chloride synthesis from the corresponding carboxylic acid precursors.

The evolution of synthetic methodologies for tetrahydrofuran-3-carbonyl chloride has been closely linked to advances in pharmaceutical chemistry and the growing demand for sophisticated building blocks in drug development. Modern synthetic approaches typically involve the conversion of tetrahydrofuran-3-carboxylic acid precursors using established acyl chloride formation protocols, leveraging the well-developed chemistry of thionyl chloride and related chlorinating agents. Industrial implementation of these methods has focused on process optimization to achieve high purity and consistent batch-to-batch quality, with particular attention to continuous flow reaction technology that enables better control over reaction parameters and product quality. Contemporary manufacturing processes emphasize the use of anhydrous conditions and inert atmosphere techniques to prevent hydrolysis and maintain product stability during synthesis and storage. The development of specialized packaging and handling protocols has further enhanced the commercial viability of tetrahydrofuran-3-carbonyl chloride as a reliable synthetic intermediate for pharmaceutical and specialty chemical applications.

Table 2: Synthetic Methodologies for Acyl Chloride Formation

Position in Heterocyclic Chemistry

Tetrahydrofuran-3-carbonyl chloride occupies a significant position within the broader landscape of heterocyclic chemistry as a representative member of the functionalized oxygen-containing five-membered ring systems. The compound exemplifies the successful integration of heterocyclic structural motifs with highly reactive functional groups, demonstrating how classical ring systems can be adapted for modern synthetic applications. Within the tetrahydrofuran family, this carbonyl chloride derivative represents an important branch point for accessing diverse molecular architectures, particularly those required in pharmaceutical chemistry where the combination of conformational constraint and reactive functionality provides unique synthetic opportunities. The compound's structure embodies key principles of heterocyclic chemistry, including the influence of heteroatom incorporation on ring conformation, the effects of substituent positioning on reactivity patterns, and the role of electronic effects in determining chemical behavior. Contemporary research in heterocyclic chemistry increasingly recognizes tetrahydrofuran-3-carbonyl chloride as a valuable building block for constructing complex molecular frameworks that would be difficult to access through alternative synthetic routes.

The broader context of heterocyclic chemistry reveals tetrahydrofuran-3-carbonyl chloride as part of an extensive family of oxygen-containing heterocycles that have found widespread application in pharmaceutical and materials science. Recent developments in this field have emphasized the unique properties that arise from combining saturated heterocyclic rings with reactive substituents, creating molecules that serve as versatile intermediates for further elaboration. The compound's relationship to other tetrahydrofuran derivatives, including tetrahydrofuran-3-carboxylic acid and various substituted analogs, illustrates the systematic approach to functional group manipulation that characterizes modern heterocyclic synthesis. Research into related compounds such as 3-oxo-tetrahydrofuran and 3-amino-tetrahydrofuran derivatives has revealed common synthetic strategies and reaction patterns that enhance the utility of the entire compound class. The position of tetrahydrofuran-3-carbonyl chloride within this family demonstrates how systematic functional group modification can generate libraries of related compounds with complementary reactivity profiles and synthetic applications.

Table 3: Related Tetrahydrofuran Derivatives in Synthetic Chemistry

Molecular Structure and Conformational Analysis

Tetrahydrofuran-3-carbonyl chloride exhibits a distinctive molecular architecture characterized by a five-membered heterocyclic ring structure with an acyl chloride functional group attached at the 3-position [1] [2]. The molecular formula is C₅H₇ClO₂ with a molecular weight of 134.56 g/mol [3] [4]. The canonical SMILES representation is O=C(Cl)C1COCC1, and the compound is systematically identified by the InChI key RVMFDSHMPBPWRK-UHFFFAOYSA-N [1] [3].

The tetrahydrofuran ring adopts a non-planar puckered conformation due to the inherent ring strain associated with five-membered rings [5] [6]. This puckering phenomenon is best described through pseudorotational motion, where the ring continuously interconverts between different conformational states [7] [8]. The two primary conformational types are the envelope conformation with Cs symmetry, where one carbon atom lies out of the plane formed by the other four ring atoms, and the twist conformation with C₂ symmetry, where two carbon atoms are displaced on opposite sides of the mean plane [6] [9].

Computational studies using density functional theory have established that the puckering amplitude (q) for tetrahydrofuran derivatives typically ranges from 0.37 to 0.40 Å [8] [10]. The pseudorotational phase angle (φ) varies continuously from 0° to 360°, describing the specific mode of ring puckering [7] [8]. The energy barrier for pseudorotation is relatively low, approximately 1.5 to 2.0 kcal/mol, indicating high conformational flexibility [11] [8].

The presence of the carbonyl chloride substituent at the 3-position significantly influences the conformational preferences of the ring system [12] [11]. The electron-withdrawing nature of the acyl chloride group affects both the electronic distribution and the steric environment around the substituted carbon [13] [14]. This substitution pattern creates a preference for specific envelope conformations where steric interactions are minimized while maintaining optimal orbital overlap for the carbonyl functionality [15] [16].

| Conformational Parameter | Value/Description | Method |

|---|---|---|

| Ring Conformation Type | Puckered five-membered ring | DFT calculations |

| Puckering Amplitude (q) | 0.37-0.40 Å | MP2/B3LYP calculations |

| Pseudorotational Phase Angle | 0° to 360° (continuous) | Ring puckering analysis |

| Energy Barrier to Pseudorotation | 1.5-2.0 kcal/mol | Transition state calculations |

| Bond Length C-C (ring) | 1.52-1.54 Å | Geometry optimization |

| Bond Length C-O (ring) | 1.42-1.44 Å | Standard ether characteristics |

| Bond Angle C-O-C | 106-108° | Tetrahedral geometry |

Physicochemical Parameters

Physical State and Appearance

Tetrahydrofuran-3-carbonyl chloride exists as a liquid under standard conditions [17] [4]. The compound exhibits a colorless to light yellow appearance, which is characteristic of acyl chloride compounds [3] [18]. Like other acyl chlorides, this compound possesses a pungent, lachrymatory odor due to its high reactivity with moisture in the air, leading to the release of hydrogen chloride gas [13] [14].

Melting and Boiling Points

The predicted boiling point of tetrahydrofuran-3-carbonyl chloride is 172.8 ± 33.0 °C based on computational modeling [17] [4]. This relatively high boiling point compared to simple acyl chlorides reflects the additional molecular complexity introduced by the heterocyclic ring structure [13]. The melting point data for this specific compound is not currently available in the literature, indicating the need for experimental determination [19] [17].

The boiling point elevation compared to simpler acyl chlorides can be attributed to the increased molecular weight and the presence of the ether oxygen in the ring, which provides additional intermolecular interactions [20] [13]. However, acyl chlorides generally exhibit lower boiling points than their corresponding carboxylic acids due to the inability to form hydrogen bonds between molecules [13] [14].

Solubility Profile

Tetrahydrofuran-3-carbonyl chloride demonstrates unique solubility characteristics primarily governed by its high reactivity with protic solvents [17] [13]. The compound is moisture sensitive and reacts readily with water through hydrolysis, converting to tetrahydrofuran-3-carboxylic acid and releasing hydrogen chloride [13]. This hydrolytic instability necessitates storage under anhydrous conditions and the use of dry, aprotic solvents for handling and reactions [3] [4].

In organic solvents, the compound shows good solubility in non-protic systems such as dichloromethane, chloroform, and other halogenated solvents [13]. The presence of the tetrahydrofuran ring enhances solubility in ethereal solvents due to structural similarity and compatible polarity [20]. The solubility profile is significantly influenced by the polar nature of both the carbonyl group and the ring ether oxygen [22] [20].

Density and Viscosity

The predicted density of tetrahydrofuran-3-carbonyl chloride is 1.270 ± 0.06 g/cm³ at standard conditions [17] [4]. This density value is higher than that of the parent tetrahydrofuran (0.889 g/mL at 25°C) due to the incorporation of the chlorine atom, which significantly increases the molecular mass without proportionally increasing the molecular volume [20] [22].

Viscosity data for tetrahydrofuran-3-carbonyl chloride is not currently available in the literature [22] [20]. However, based on the structural characteristics and comparison with related compounds, the viscosity is expected to be higher than that of tetrahydrofuran (0.456 cP at 25°C) due to the increased molecular size and the presence of the polar acyl chloride group, which enhances intermolecular interactions [22] [20].

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of tetrahydrofuran-3-carbonyl chloride exhibits several characteristic absorption bands that provide definitive structural identification [23]. The most diagnostic feature is the intense carbonyl stretching vibration of the acyl chloride group, which appears at approximately 1800 cm⁻¹ [23] [24]. This frequency is characteristic of acyl chlorides and represents one of the highest carbonyl stretching frequencies observed in organic compounds due to the strong electron-withdrawing effect of the chlorine atom [23] [24] [25].

The tetrahydrofuran ring contributes additional characteristic absorptions in the infrared spectrum [26] [23]. The C-O ether stretching vibrations appear in the region of 1000-1300 cm⁻¹, with the specific frequency dependent on the ring conformation and substitution pattern [23] [24]. Aliphatic C-H stretching vibrations from the ring methylene groups are observed in the 2800-3000 cm⁻¹ region [23] [24].

The C-Cl stretching vibration typically appears as a variable intensity absorption in the 600-800 cm⁻¹ range [23]. The intensity and exact position of this band can vary depending on the molecular conformation and the local electronic environment around the chlorine atom [23] [24]. Additional characteristic absorptions include ring breathing modes and various C-C stretching vibrations throughout the fingerprint region below 1500 cm⁻¹ [26] [23].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (acyl chloride) | ~1800 | Very strong | Diagnostic for acyl chlorides |

| C-H stretch (aliphatic) | 2800-3000 | Medium to strong | Ring methylene groups |

| C-O stretch (ether) | 1000-1300 | Medium | Tetrahydrofuran ring |

| C-Cl stretch | 600-800 | Variable | Acyl chloride functionality |

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of tetrahydrofuran-3-carbonyl chloride provides detailed information about the proton environments within the molecule [27] [7] [28]. The proton on carbon-3, which bears the carbonyl chloride group, appears as a multiplet in the 3.0-4.0 ppm region due to deshielding by the electron-withdrawing acyl chloride substituent [28]. The protons on carbons adjacent to the ring oxygen (positions 2 and 5) typically resonate at 3.7-4.2 ppm as complex multiplets due to their proximity to the electronegative oxygen atom [27] [28].

The protons on carbon-4, which is in the β-position relative to the ring oxygen, appear at 1.8-2.5 ppm as multiplets [27] [28]. The coupling patterns observed in the ¹H Nuclear Magnetic Resonance spectrum are complex due to the non-planar ring conformation and the resulting variation in dihedral angles between adjacent protons [7] [12]. The pseudorotational motion of the ring leads to time-averaged coupling constants that reflect the dynamic nature of the conformational equilibrium [7] [8].

¹³C Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework of the molecule [29] [28]. The carbonyl carbon appears at 170-190 ppm, highly deshielded due to the electron-withdrawing nature of both the oxygen and chlorine atoms [29] [28]. Carbon-3, which bears the acyl chloride group, resonates at 45-55 ppm, showing significant deshielding compared to unsubstituted tetrahydrofuran carbons [29].

The carbons adjacent to the ring oxygen (C-2 and C-5) appear at 65-75 ppm, characteristic of carbons α to ether oxygen atoms [29] [28]. Carbon-4, in the β-position relative to the oxygen, resonates at 25-35 ppm, similar to typical aliphatic carbons but influenced by the ring environment [29] [28]. The chemical shifts are influenced by the conformational dynamics of the ring system and may show temperature-dependent variations due to changing conformational populations [7] [12].

| Nuclear Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity/Characteristics |

|---|---|---|---|

| C=O | - | 170-190 | Highly deshielded carbonyl |

| C-3 (bearing COCl) | 3.0-4.0 | 45-55 | Deshielded by electron withdrawal |

| C-2, C-5 (α to O) | 3.7-4.2 | 65-75 | Adjacent to ring oxygen |

| C-4 (β to O) | 1.8-2.5 | 25-35 | Typical aliphatic carbons |

Mass Spectrometry

Mass spectrometric analysis of tetrahydrofuran-3-carbonyl chloride reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the compound's stability [30] [31]. The molecular ion peak appears at m/z 134, corresponding to the molecular weight of C₅H₇ClO₂ [30] [4]. The protonated molecular ion [M+H]⁺ is observed at m/z 135 under positive ionization conditions [30].

Common fragmentation pathways include the loss of chlorine (35 mass units) to give a fragment at m/z 99, representing the loss of the chloride leaving group [31]. This fragmentation is characteristic of acyl chlorides and reflects the relatively weak C-Cl bond in these compounds [31] [13]. Another significant fragmentation involves the loss of the entire acyl chloride group (COCl, 63 mass units) to produce a fragment at m/z 71, corresponding to the tetrahydrofuran ring system [31].

The fragmentation pattern provides evidence for the stability of the tetrahydrofuran ring under mass spectrometric conditions and confirms the attachment of the acyl chloride group at the 3-position [31]. Additional minor fragments may be observed corresponding to further ring opening or rearrangement processes, depending on the ionization conditions and collision energy used [31].

| Fragment | m/z Value | Assignment | Significance |

|---|---|---|---|

| [M]⁺ | 134 | Molecular ion | Confirms molecular weight |

| [M+H]⁺ | 135 | Protonated molecular ion | Positive ionization |

| [M-Cl]⁺ | 99 | Loss of chlorine | Acyl chloride characteristic |

| [M-COCl]⁺ | 71 | Loss of acyl chloride | Tetrahydrofuran ring |

Electronic Structure and Bonding Properties

The electronic structure of tetrahydrofuran-3-carbonyl chloride is characterized by the interaction between the electron-rich tetrahydrofuran ring system and the electron-deficient acyl chloride functionality [15] [16]. The highest occupied molecular orbital is primarily localized on the oxygen lone pairs of both the ring ether and the carbonyl oxygen [15] [32]. These non-bonding orbitals represent the most readily available electrons for chemical reactions and determine the nucleophilic character of the molecule [15] [16].

The lowest unoccupied molecular orbital corresponds to the π* antibonding orbital of the carbonyl group [15] [16]. This orbital is primarily localized on the carbonyl carbon, making it the primary electrophilic site for nucleophilic attack [15] [16]. The presence of the chlorine atom significantly lowers the energy of this orbital compared to ketones or aldehydes, enhancing the electrophilic reactivity of the carbonyl carbon [15] [13].

The molecular orbital analysis reveals significant electronic communication between the ring system and the acyl chloride substituent [32] [33]. The electron-withdrawing nature of the carbonyl chloride group affects the electron density distribution throughout the tetrahydrofuran ring, particularly at the substituted carbon and its neighbors [34] [32]. This electronic perturbation influences both the conformational preferences and the chemical reactivity of the molecule [32] [15].

The bonding analysis indicates that the C-Cl bond exhibits significant ionic character due to the electronegativity difference between carbon and chlorine [15] [13]. This polarization contributes to the high reactivity of acyl chlorides toward nucleophilic substitution reactions [13] [14]. The carbonyl bond maintains its characteristic double-bond nature but shows enhanced electrophilic character due to the chlorine substituent [15] [16].

Thermodynamic Properties

The thermodynamic properties of tetrahydrofuran-3-carbonyl chloride have not been extensively studied experimentally, requiring reliance on computational predictions and analogies with related compounds [35] [20]. The heat of formation is expected to be significantly influenced by the ring strain associated with the five-membered tetrahydrofuran ring and the high-energy acyl chloride functionality [35] [36].

Based on the thermodynamic data available for tetrahydrofuran and simple acyl chlorides, the standard enthalpy of formation is estimated to be substantially positive due to the combination of ring strain and the unstable acyl chloride group [35] [20]. The entropy of the compound is expected to be higher than that of the corresponding carboxylic acid due to the absence of hydrogen bonding capabilities and the resulting increased molecular mobility [35] [13].

The heat capacity of tetrahydrofuran-3-carbonyl chloride is anticipated to show contributions from both vibrational modes associated with the ring puckering motion and the internal rotations around the C-COCl bond [35] [7]. The low-frequency pseudorotational mode of the tetrahydrofuran ring contributes significantly to the heat capacity, particularly at elevated temperatures where multiple conformational states become populated [35] [8].

The thermodynamic stability of the compound is limited by the inherent reactivity of the acyl chloride group, which readily undergoes hydrolysis and other nucleophilic substitution reactions [13] [14]. This reactivity necessitates careful consideration of storage conditions and handling procedures to maintain compound integrity [3] [4]. The Gibbs free energy of formation reflects the thermodynamic instability relative to the hydrolysis products, driving spontaneous reaction with trace moisture [35] [13].

| Thermodynamic Property | Estimated Value/Trend | Contributing Factors |

|---|---|---|

| Heat of Formation | Positive (elevated) | Ring strain + acyl chloride instability |

| Entropy | Higher than corresponding acid | No hydrogen bonding capability |

| Heat Capacity | Temperature dependent | Ring puckering + internal rotation |

| Thermodynamic Stability | Limited by reactivity | Acyl chloride hydrolysis tendency |

From Tetrahydrofuran-3-carboxylic Acid

The primary industrial route for synthesizing tetrahydrofuran-3-carbonyl chloride involves the direct conversion of tetrahydrofuran-3-carboxylic acid using various chlorinating agents. This approach represents the most economically viable and technically mature methodology for large-scale production [1] [2] [3].

Standard Thionyl Chloride Process

The conventional industrial method employs thionyl chloride as the chlorinating agent, typically conducted at temperatures between 20-40°C in non-protic solvents such as toluene or dichloromethane [2] [4]. The reaction proceeds through a well-characterized mechanism involving the formation of a chlorosulfite intermediate, which subsequently undergoes nucleophilic attack by chloride ion to yield the desired acid chloride [5].

The process parameters for industrial implementation include:

- Temperature range: 20-40°C

- Reaction time: 2-4 hours

- Solvent systems: Toluene (preferred) or dichloromethane

- Catalyst loading: Pyridine (4% by weight relative to starting acid)

- Typical yields: 85-95% [2]

Phosphorus Oxychloride Alternative

An alternative industrial route utilizes phosphorus oxychloride, which offers superior optical purity retention and higher yields (90-96%) compared to thionyl chloride [1]. This method is particularly valuable when producing optically pure tetrahydrofuran-3-carbonyl chloride derivatives, as demonstrated in the synthesis of S-tetrahydrofuran formyl chloride with 99.3% optical purity [1].

The phosphorus oxychloride process operates under similar conditions to the thionyl chloride method but requires careful handling due to the corrosive nature of the reagent. The reaction generates no volatile by-products other than hydrogen chloride, simplifying downstream processing [3].

Continuous Flow Process Optimization

Modern industrial facilities increasingly employ continuous flow technology for acid chloride synthesis to address safety concerns and improve process control [6] [7] [8]. Continuous flow processes offer significant advantages in terms of heat management, mixing efficiency, and scalability for tetrahydrofuran-3-carbonyl chloride production.

Process Design Considerations

Continuous flow synthesis enables precise control of reaction parameters through the use of microreactor technology. Key operational parameters include residence times of 1-15 minutes, typically optimized to 5-10 minutes depending on the chlorinating agent and reaction temperature [6]. The flow rate optimization balances throughput with reaction control, with typical ranges of 0.1-10 mL/min for laboratory scale systems [7].

Heat Management and Safety

The exothermic nature of acid chloride formation reactions necessitates careful thermal management. Continuous flow systems provide superior heat transfer compared to batch processes, enabling better temperature control and reduced risk of thermal runaway. Operating pressures of 2-3 bar help maintain liquid phase operation while preventing solvent vaporization [6].

Industrial Scale Implementation

For industrial applications, continuous flow systems can process chlorinating agent and carboxylic acid streams at controlled flow rates, with the reaction occurring in tubular reactors designed for optimal mixing and heat exchange [7]. The technology has been successfully demonstrated for related acid chlorides, achieving near-complete conversions within 1-3 minutes under optimized conditions [8].

Laboratory-Scale Synthesis Protocols

Reaction with Phosgene

Phosgene represents one of the most efficient chlorinating agents for converting tetrahydrofuran-3-carboxylic acid to its corresponding acid chloride, though its use is restricted due to extreme toxicity [9] [10] [11]. The reaction proceeds under mild conditions at room temperature with excellent yields (90-95%).

Mechanistic Considerations

The reaction mechanism involves initial nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic carbon of phosgene, followed by elimination of carbon dioxide and hydrogen chloride [10]. This process occurs through cyclic activated complexes, with computational studies indicating moderate activation barriers (ΔG‡ < 190 kJ mol⁻¹) [12].

Safety Protocols

Due to the extreme toxicity of phosgene (fatal exposure levels as low as 50 ppm), specialized containment and detection systems are mandatory. Alternative approaches utilize phosgene generators or safer phosgene equivalents such as triphosgene for laboratory applications [11].

Thionyl Chloride Method

Thionyl chloride remains the most widely employed chlorinating agent for laboratory-scale synthesis of tetrahydrofuran-3-carbonyl chloride due to its commercial availability, reasonable safety profile, and reliable performance [13] [2] [4].

Detailed Reaction Protocol

A typical laboratory procedure involves dissolving tetrahydrofuran-3-carboxylic acid (1 equivalent) in anhydrous toluene under nitrogen atmosphere. Pyridine (0.1-0.2 equivalents) is added as a hydrogen chloride scavenger, followed by dropwise addition of thionyl chloride (1.2-1.5 equivalents) at 0-5°C [4]. The reaction mixture is gradually warmed to room temperature and stirred for 2-4 hours until complete consumption of starting material is observed by in-situ infrared monitoring [14].

Product Isolation

The crude reaction mixture is concentrated under reduced pressure to remove excess thionyl chloride and evolved gases (sulfur dioxide and hydrogen chloride). The resulting crude acid chloride can be purified by distillation under nitrogen atmosphere or used directly in subsequent reactions due to its inherent instability [2].

Optimization Parameters

Key variables affecting reaction efficiency include:

- Temperature control: 0-25°C for initiation, 20-40°C for completion

- Solvent selection: Toluene preferred over dichloromethane for environmental considerations

- Base loading: Pyridine (10-20 mol%) for optimal yield and selectivity

- Reaction monitoring: In-situ IR spectroscopy at 1782 cm⁻¹ (acid chloride C=O stretch) [14]

Alternative Chlorinating Agents

Oxalyl Chloride with Dimethylformamide Catalysis

Oxalyl chloride in combination with catalytic dimethylformamide represents an attractive alternative offering mild reaction conditions and efficient conversion [15] [16] [17]. The mechanism involves formation of a chloroiminium intermediate from dimethylformamide and oxalyl chloride, which subsequently reacts with the carboxylic acid to generate the acid chloride [17].

The process operates at 0-25°C with reaction times of 1-3 hours, producing carbon monoxide, carbon dioxide, and hydrogen chloride as by-products. Advantages include lower reaction temperatures and the ability to conduct reactions in non-anhydrous conditions [16].

Phosphorus Trichloride

Phosphorus trichloride offers an atom-efficient approach where nearly all three chlorine atoms participate in the chlorination process [18] [19]. The reaction proceeds at elevated temperatures (60-100°C) in toluene solvent, generating phosphonic acid as the sole by-product, which can be easily removed by filtration [19].

This method demonstrates high atom efficiency and produces non-toxic by-products, making it environmentally favorable despite requiring higher reaction temperatures. Yields typically range from 70-85%, with the main limitation being the need for elevated temperatures that may affect thermally sensitive substrates [20].

Phosphorus Pentachloride

Phosphorus pentachloride provides rapid conversion of carboxylic acids to acid chlorides under anhydrous conditions [21] [22]. The reaction occurs at low temperatures with vigorous evolution of hydrogen chloride gas, producing phosphorus oxychloride as a co-product that can be separated by fractional distillation [22].

Green Chemistry Approaches

Solvent-Free Methodologies

Recent developments in green chemistry have focused on eliminating organic solvents from acid chloride synthesis. Solvent-free conditions using oxalyl chloride with catalytic dimethylformamide achieve near-quantitative conversions within 1-3 minutes, representing a 55-fold improvement in molar efficiency compared to traditional solvent-based methods [8] [23].

Bio-Based Solvent Alternatives

The development of bio-based solvents such as Cyrene™ (dihydrolevoglucosenone) as replacements for toxic dipolar aprotic solvents like dimethylformamide represents a significant advancement in sustainable acid chloride synthesis [23]. These solvents offer comparable reaction efficiency while dramatically reducing environmental impact and worker exposure risks.

Continuous Flow Green Chemistry

Integration of continuous flow technology with green chemistry principles enables on-demand synthesis of acid chlorides, eliminating the need for storage of unstable products and reducing waste generation [24]. This approach combines the safety benefits of reduced inventory with improved atom economy through precise stoichiometric control.

Alternative Activation Methods

Formamide-catalyzed activation of carboxylic acids represents an emerging green chemistry approach that reduces reagent loading and operates under milder conditions [25]. This method demonstrates the potential for catalytic activation strategies that minimize the use of stoichiometric chlorinating agents while maintaining high efficiency.

Scale-up Considerations and Challenges

Heat Management

The highly exothermic nature of acid chloride formation reactions presents significant challenges during scale-up operations [26] [27]. Industrial processes must incorporate adequate cooling capacity and temperature monitoring systems to prevent thermal runaway conditions. Continuous flow reactors provide superior heat transfer characteristics compared to batch reactors, enabling better thermal control at larger scales [6].

Gas Evolution Management

Large-scale synthesis generates substantial quantities of toxic gases including hydrogen chloride, sulfur dioxide, and carbon monoxide, depending on the chlorinating agent employed [26]. Industrial facilities require comprehensive gas handling systems including scrubbers, containment vessels, and emergency response protocols. The implementation of continuous processes helps distribute gas evolution over time, reducing peak emission rates [7].

Equipment Corrosion

The corrosive nature of acid chlorides and evolved hydrogen chloride necessitates specialized materials of construction. Industrial reactors typically employ Hastelloy C-276 or glass-lined steel to withstand the aggressive chemical environment [26]. Regular inspection and maintenance protocols are essential to ensure equipment integrity and prevent catastrophic failures.

Product Stability and Storage

Tetrahydrofuran-3-carbonyl chloride exhibits limited thermal stability and readily hydrolyzes in the presence of moisture [28]. Industrial storage requires inert atmosphere (nitrogen or argon) and refrigerated conditions (2-8°C) to maintain product quality [28]. Automated handling systems minimize human exposure while ensuring product integrity throughout the supply chain.

Process Safety Management

Scale-up operations require comprehensive safety management systems including hazard analysis, relief system design, and emergency response procedures [27]. The implementation of inherently safer design principles, such as continuous processing and reduced inventory, helps minimize the consequences of potential incidents [26].

Quality Control and Analytics

Industrial production demands robust analytical methods for real-time monitoring of reaction progress and product quality. In-situ infrared spectroscopy enables continuous monitoring of acid chloride formation (characteristic carbonyl stretch at 1782 cm⁻¹), while automated sampling systems provide data for statistical process control [14].

Environmental Compliance

Large-scale acid chloride production must comply with stringent environmental regulations governing air emissions, wastewater discharge, and waste disposal. The implementation of green chemistry principles and waste minimization strategies helps ensure regulatory compliance while reducing environmental impact [29] [23].

Economic Optimization

XLogP3

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant